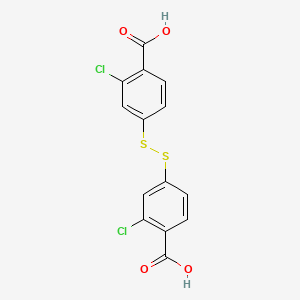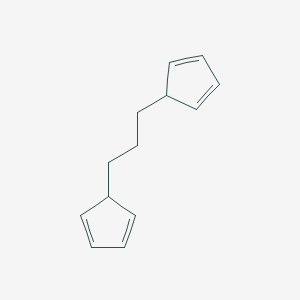
2-(3-Bromophenoxy)-2-methyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenoxy)-2-methyloxane is an organic compound that features a brominated phenoxy group attached to a methyloxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)-2-methyloxane typically involves the reaction of 3-bromophenol with 2-methyloxirane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromophenoxy)-2-methyloxane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted phenoxy derivatives.
Oxidation: Formation of oxirane oxides.
Reduction: Formation of phenoxy derivatives with hydrogen replacing the bromine atom.
Applications De Recherche Scientifique
2-(3-Bromophenoxy)-2-methyloxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenoxy)-2-methyloxane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the phenoxy and methyloxane groups can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenoxy)-2-methyloxane
- 2-(2-Bromophenoxy)-2-methyloxane
- 2-(3-Chlorophenoxy)-2-methyloxane
Uniqueness
2-(3-Bromophenoxy)-2-methyloxane is unique due to the position of the bromine atom on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Propriétés
| 82391-01-3 | |
Formule moléculaire |
C12H15BrO2 |
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
2-(3-bromophenoxy)-2-methyloxane |
InChI |
InChI=1S/C12H15BrO2/c1-12(7-2-3-8-14-12)15-11-6-4-5-10(13)9-11/h4-6,9H,2-3,7-8H2,1H3 |
Clé InChI |
MCWWGORDPWCXCY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCO1)OC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)

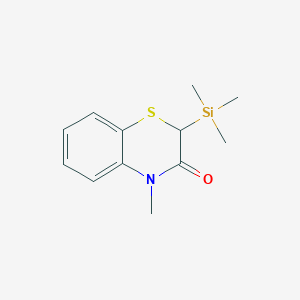
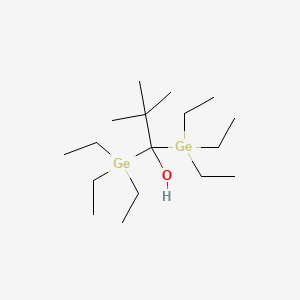
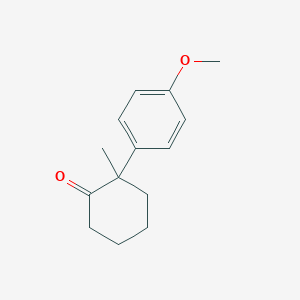
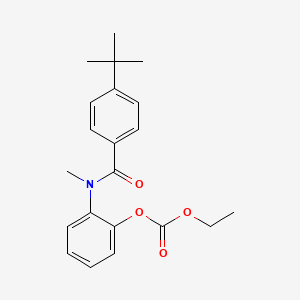
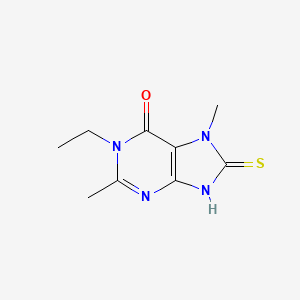
![1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14414582.png)
